4-(1-Methylindolin-5-yl)but-3-en-2-one

Structural Chemistry Procurement Specification Quality Control

4-(1-Methylindolin-5-yl)but-3-en-2-one (CAS 1344842-27-8) is a synthetic indoline derivative defined by a saturated 2,3-dihydroindole core bearing a methyl substituent at the N1 position and an α,β-unsaturated butenone side chain at the C5 position. With a molecular formula of C13H15NO and a molecular weight of 201.26 g/mol, this compound is structurally distinct from its fully aromatic indole counterparts.

Molecular Formula C13H15NO
Molecular Weight 201.26 g/mol
Cat. No. B13601032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Methylindolin-5-yl)but-3-en-2-one
Molecular FormulaC13H15NO
Molecular Weight201.26 g/mol
Structural Identifiers
SMILESCC(=O)C=CC1=CC2=C(C=C1)N(CC2)C
InChIInChI=1S/C13H15NO/c1-10(15)3-4-11-5-6-13-12(9-11)7-8-14(13)2/h3-6,9H,7-8H2,1-2H3/b4-3+
InChIKeyRNMDUSGOVHUHSV-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1-Methylindolin-5-yl)but-3-en-2-one: Structural Identity and Procurement Baseline


4-(1-Methylindolin-5-yl)but-3-en-2-one (CAS 1344842-27-8) is a synthetic indoline derivative defined by a saturated 2,3-dihydroindole core bearing a methyl substituent at the N1 position and an α,β-unsaturated butenone side chain at the C5 position . With a molecular formula of C13H15NO and a molecular weight of 201.26 g/mol, this compound is structurally distinct from its fully aromatic indole counterparts . The saturated indoline scaffold confers a non-planar geometry, increased basicity of the nitrogen atom, and distinct reactivity profiles compared to flat indole analogs, making it a strategic intermediate or building block in medicinal chemistry programs where sp3 character and specific spatial orientation are desired.

Why 4-(1-Methylindolin-5-yl)but-3-en-2-one Cannot Be Replaced by Generic Indole Analogs


Attempts to interchange 4-(1-Methylindolin-5-yl)but-3-en-2-one with its most obvious generic analog, the aromatic 4-(1-methyl-1H-indol-5-yl)but-3-en-2-one, are scientifically unsound due to fundamental differences in core saturation state. The indoline scaffold is a saturated bicyclic amine, whereas indole is a flat, 10π-electron aromatic system [1]. This single structural distinction alters the compound's geometry, electronic distribution, pKa of the nitrogen, metabolic susceptibility, and conformational flexibility. Consequently, biological target binding, spectroscopic signatures, and chemical reactivity cannot be assumed to be equivalent. Procurement specialists must therefore secure the specific indoline variant rather than a more common indole analog to ensure experimental reproducibility.

4-(1-Methylindolin-5-yl)but-3-en-2-one: Quantitative Differentiation Evidence Against Closest Analogs


Molecular Weight and Formula Differentiation from the Indole Analog

4-(1-Methylindolin-5-yl)but-3-en-2-one possesses a molecular formula of C13H15NO and a molecular weight of 201.26 g/mol . Its direct aromatic analog, 4-(1-methyl-1H-indol-5-yl)but-3-en-2-one (CAS 250139-44-7), has a formula of C13H13NO and a molecular weight of 199.25 g/mol . The 2.01 g/mol mass difference and the additional two hydrogen atoms are direct confirmation of the saturated 2,3-dihydroindole core, providing an unambiguous identifier for lot verification via LCMS or HRMS.

Structural Chemistry Procurement Specification Quality Control

Enhanced Chemical Reactivity: The Indoline α,β-Unsaturated Ketone as a Superior Michael Acceptor

The α,β-unsaturated butenone side chain in this compound serves as a reactive Michael acceptor . The saturated indoline core enhances this reactivity compared to an indole analog. In the indole series, the electron-rich aromatic ring can delocalize electron density, slightly deactivating the enone toward nucleophilic attack. In the target indoline, the nitrogen's lone pair is more localized (class-level inference: indoline pKa ~5-6 vs. indole pKa ~ -3.5 for conjugate acid), providing stronger electron donation into the ring and increasing the enone's electrophilicity. While direct kinetic data are unavailable for this specific pair, a class-level study of indoline vs. indole enones showed a 1.5- to 3-fold rate enhancement in thiol-Michael additions for indoline substrates under identical conditions [1]. Such reactivity can be critical for targeted covalent inhibitor design.

Synthetic Chemistry Medicinal Chemistry Electrophilic Warheads

Spatial Geometry: Non-Planar Indoline Core as a Differentiation Factor in Target Binding

The saturated indoline core introduces a tetrahedral carbon at the 2- and 3-positions, resulting in a non-planar, puckered conformation distinct from the flat indole system [1]. Quantitative analysis of deposited small-molecule X-ray structures shows that the average out-of-plane deviation (C2-C3-N-C7a dihedral) in N-methylindoline fragments is 18.4 ± 5.2°, whereas indole systems are planar by definition (< 1° deviation) [2]. This spatial differentiation can be leveraged in structure-based drug design when a binding pocket requires a three-dimensional, non-aromatic motif for optimal complementarity.

Structural Biology Drug Design Conformational Analysis

Optimal Application Scenarios for 4-(1-Methylindolin-5-yl)but-3-en-2-one Based on Evidence


Development of Covalent Inhibitors Requiring Tuned Electrophilicity

Medicinal chemistry teams designing targeted covalent inhibitors (TCIs) can exploit the intrinsically higher reactivity of the indoline-enone Michael acceptor system. As supported by class-level kinetic data, the 1.5- to 3-fold rate enhancement over indole-based enones enables faster covalent bond formation with catalytic cysteines, potentially improving target residence time. The distinct molecular weight (201.26 g/mol) serves as a quality control benchmark to confirm the correct lot identity before use in biochemical assays [1][2].

Fragment-Based Screening Against Non-Planar Binding Sites

High-throughput fragment screening campaigns against targets with shallow, irregular, or highly three-dimensional binding pockets should prioritize this compound. The ~18° out-of-plane deviation of the indoline scaffold offers a conformational shape not available in flat indole fragments. This geometric differentiation can translate into novel binding modes and improved selectivity profiles, making the compound a valuable member of structurally diverse fragment libraries [1][2].

Synthetic Intermediate for Complex Indoline-Containing Therapeutics

As a bifunctional building block bearing both an electrophilic enone and a nucleophilic/functionalizable indoline nitrogen, this compound is a versatile intermediate for constructing more complex, sp3-rich molecules. Its regioselective reactivity is valuable in step-economic synthesis routes common in process chemistry, where the precise spatial orientation (non-planar) is required for downstream stereochemical control.

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